

Crystal Structure of 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methoxy-4-(phenylethynyl)benzene
Cat. No.:	B1585205

[Get Quote](#)

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of **1-Methoxy-4-(phenylethynyl)benzene**, a diarylalkyne compound of interest in various fields of chemical research. This document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for these processes.

Core Crystallographic Data

The crystal structure of **1-Methoxy-4-(phenylethynyl)benzene** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is sourced from the Crystallography Open Database (COD), entry 4062979.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	12.23 Å
b	5.98 Å
c	15.83 Å
α	90°
β	108.4°
γ	90°
Volume	1098.5 Å ³
Z	4
Calculated Density	1.25 g/cm ³

Selected Bond Lengths and Angles:

Bond/Angle	Length (Å) / Angle (°)
C(7)-C(8) (ethynyl)	1.19
C(1)-C(7)	1.44
C(8)-C(9)	1.44
C(4)-O(1)	1.37
O(1)-C(15)	1.43
C(1)-C(7)-C(8)	178.9
C(7)-C(8)-C(9)	179.1
C(4)-O(1)-C(15)	117.5

Experimental Protocols

Synthesis of 1-Methoxy-4-(phenylethynyl)benzene via Sonogashira Coupling

The synthesis of **1-Methoxy-4-(phenylethynyl)benzene** is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. The following is a representative experimental protocol.

Materials:

- 4-Iodoanisole (1.0 equiv)
- Phenylacetylene (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.02 equiv)
- Copper(I) iodide (CuI) (0.04 equiv)
- Triethylamine (TEA) (2.5 equiv)
- Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Add the anhydrous and degassed solvent, followed by triethylamine.
- To the stirred mixture, add phenylacetylene dropwise.
- The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

- The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford **1-Methoxy-4-(phenylethynyl)benzene** as a solid.

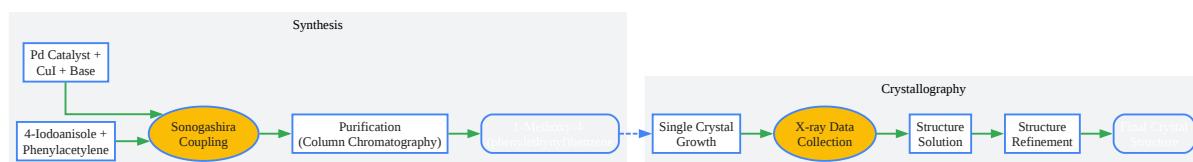
Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
- A suitable solvent system is chosen where the compound has moderate solubility (e.g., a mixture of dichloromethane and methanol).
- The solution is filtered to remove any dust particles and allowed to stand undisturbed in a loosely covered vial at room temperature.
- Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of sufficient size and quality for diffraction experiments should form.

2. Data Collection:


- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector).
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
- The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizations

The following diagram illustrates the general workflow for the synthesis and structural determination of **1-Methoxy-4-(phenylethynyl)benzene**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Crystal Structure of 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585205#crystal-structure-of-1-methoxy-4-phenylethynyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com